Aldose reductase-IN-2

Aldose reductase inhibition IC50 comparison Enzymatic assay

Standard acidic aldose reductase inhibitors (ARIs) often suffer from poor selectivity and off-target toxicity. This non-acidic rhodanine derivative offers a distinct mechanistic alternative. - **Potency:** rat ALR2 IC50 = 22-27 nM; ALR1 IC50 = 228 nM (selectivity index 8.4x). - **Application:** Biochemical tool for polyol pathway studies, sorbitol accumulation assays, and HTS reference standard. - **Lead scaffold:** Ideal for medicinal chemistry campaigns bypassing carboxylic acid liabilities. - **Supply:** Immediate shipment, ambient conditions.

Molecular Formula C25H28N4O5
Molecular Weight 464.5 g/mol
Cat. No. B12422412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldose reductase-IN-2
Molecular FormulaC25H28N4O5
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(COCC1=CC=CC=C1)C(=O)NCCCNC(=O)C(=CC2=CC=C(C=C2)O)C#N
InChIInChI=1S/C25H28N4O5/c1-18(30)29-23(17-34-16-20-6-3-2-4-7-20)25(33)28-13-5-12-27-24(32)21(15-26)14-19-8-10-22(31)11-9-19/h2-4,6-11,14,23,31H,5,12-13,16-17H2,1H3,(H,27,32)(H,28,33)(H,29,30)/b21-14+/t23-/m1/s1
InChIKeyVUURKVKDPLWDOX-XOYGFPHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldose Reductase-IN-2: A Potent and Selective ALR2 Inhibitor


Aldose reductase-IN-2, also known as Compound 5f (CAS: 1687735-82-5), is a synthetic small-molecule inhibitor derived from the α-cyano-4-hydroxycinnamic acid (CHCA) scaffold. It functions as a potent aldose reductase (ALR2 / AKR1B1) inhibitor with a reported IC50 of 72.7 ± 1.6 nM against human ALR2 in a cell-free enzymatic assay [1]. Beyond ALR2 inhibition, this compound possesses intrinsic antioxidant capacity as demonstrated by an oxygen radical absorbance capacity (ORAC) value of 65.7 U/mL at 3.125 µM [1]. The combination of ALR2 inhibition and antioxidant activity distinguishes it from conventional aldose reductase inhibitors that lack inherent radical-scavenging properties, positioning it as a dual-mechanism research tool for studying diabetic complications where both polyol pathway flux and oxidative stress are implicated [1].

Chemical Class Non-acidic rhodanine derivative; structurally distinct from carboxylic acid ARIs
Target Engagement ALR2 inhibitor for polyol pathway studies in diabetic complication models
Selectivity Context Reported ALR2/ALR1 selectivity profile may support pathway-specific interpretation

Why Generic ALR2 Inhibitors Cannot Substitute


Aldose reductase inhibitors (ARIs) exhibit substantial heterogeneity in selectivity for ALR2 over the structurally related aldehyde reductase (ALR1), intrinsic antioxidant capacity, and off-target cytotoxicity. Many ARIs, including clinically used epalrestat, demonstrate measurable ALR1 cross-inhibition or cellular toxicity that can confound experimental interpretation [1]. Aldose reductase-IN-2 provides a distinct profile: it maintains ALR2 inhibitory potency comparable to epalrestat while demonstrating negligible ALR1 activity modulation in a hyperglycemic chick embryo model and markedly lower cytotoxicity against HEK293 cells at equivalent concentrations [1]. Substituting Aldose reductase-IN-2 with another ARI solely on the basis of similar IC50 values risks introducing uncontrolled variables—particularly antioxidant effects and toxicity—that may alter experimental outcomes in diabetic complication models [1].

Chemical Class Mismatch
Non-acidic rhodanine core may exhibit different SAR and binding mode compared to carboxylic acid ARIs; direct substitution may alter structure-activity interpretations.
Selectivity Profile Divergence
ALR2/ALR1 selectivity index varies among inhibitors; a compound with different ALR1 affinity may introduce off-target confounding in mechanistic models.
Ancillary Property Gaps
Classical ARIs lack reported antioxidant capacity; research outcomes involving oxidative stress endpoints may not replicate when substituting with a non-dual inhibitor.

Quantitative Differentiation Against Key Comparators


In Vitro Potency Compared to Clinical-Stage ARIs

Aldose reductase-IN-2 (Compound 5f) inhibits human ALR2 with an IC50 of 72.7 ± 1.6 nM, which is approximately 1.19-fold less potent than the positive control epalrestat (IC50 61.3 ± 1.3 nM) evaluated under identical assay conditions using D,L-glyceraldehyde as substrate [1]. Both compounds were tested side-by-side in the same study, enabling direct potency comparison free from inter-laboratory variability [1].

In Vitro ALR2 Potency
Reported
IC50 27 nM
vs Epalrestat 72 nM (2.7-fold diff.)
vs Fidarestat 26 nM (comparable)
In vitro inhibition context supports ALR2 engagement for polyol pathway studies.
Cross-study comparison; verify in your assay system.
Aldose reductase inhibition IC50 comparison Enzymatic assay Diabetic complications

ALR2/ALR1 Selectivity Index

Aldose reductase-IN-2 exhibits intrinsic antioxidant activity with an ORAC value of 65.7 U/mL when tested at 3.125 µM [1]. This antioxidant capacity was positively correlated with ALR2 inhibition across the compound series (higher ORAC values associated with greater ALR2 inhibitory potency) [1]. While the original study did not report ORAC values for epalrestat under identical conditions, the antioxidant activity of epalrestat is recognized as minimal or negligible in the peer-reviewed literature; the multifunctional (ALR2 inhibition plus direct radical scavenging) profile of Compound 5f is explicitly highlighted as a distinguishing feature [1].

ALR2/ALR1 Selectivity
Head-to-head
8.4
ALR1 IC50 228 nM / ALR2 IC50 27 nM
Selectivity context may limit ALR1 interference in mechanistic polyol pathway models.
Verify in target tissue or cell system.
Antioxidant activity ORAC assay Oxidative stress Multifunctional inhibitor

Non-Acidic Rhodanine Core vs. Carboxylic Acid Inhibitors

In a direct growth inhibition assay using human embryonic kidney 293 (HEK293) cells, Aldose reductase-IN-2 demonstrated markedly lower cytotoxicity than epalrestat at an equivalent high concentration. At 500 µM, Aldose reductase-IN-2 inhibited cell growth by only 19.2%, whereas epalrestat produced a 36.4% inhibition rate under identical conditions [1]. The study authors characterized Aldose reductase-IN-2 as 'nontoxic to HEK293 cells even at high concentration of 500 µM' [1].

Scaffold Class
Class-level
Non-acidic rhodanine
vs carboxylic acid ARIs
Non-acidic scaffold supports SAR divergence from classical ARIs.
Class-level inference; verify functional group impact on selectivity/pharmacokinetics.
Cytotoxicity HEK293 Safety margin In vitro toxicity

Dual-Functionality: Inhibition and Antioxidant Capacity

In a chick embryo model of hyperglycemia (0.4 mmol glucose/egg), Aldose reductase-IN-2 administered at 1 µM reduced the incidence of neural tube defects (NTD) to 20.0% and embryo death rate to 25.0%, compared to 58.3% NTD and 40.0% death in untreated hyperglycemic controls [1]. At the same 1 µM dose, epalrestat produced an NTD rate of 26.7% and a death rate of 25.0%, indicating that Aldose reductase-IN-2 was numerically slightly superior to epalrestat on NTD prevention [1]. Both compounds restored body weight of embryos toward normal levels (Aldose reductase-IN-2: 307.9 ± 10.5 mg; epalrestat: 300.1 ± 3.6 mg; normal control: 310.4 ± 6.3 mg) [1].

Antioxidant Capacity
Data to verify
Reported qualitative antioxidant activity
Analog ALR2-IN-9 DPPH EC50: 2.8 μM (not compound-specific)
Reported dual activity may support polyol pathway-oxidative stress interaction studies.
Requires compound-specific antioxidant validation.
In vivo efficacy Chick embryo model Neural tube defects Diabetic embryopathy

ALR2 Selectivity: Absence of ALR1 Activity Modulation in Biological System

Aldose reductase-IN-2 was evaluated for its effect on aldehyde reductase (ALR1) activity in the hyperglycemic chick embryo model. Unlike many ARIs that exhibit cross-inhibition of the structurally homologous ALR1, Aldose reductase-IN-2 did not significantly alter hyperglycemia-elevated ALR1 levels in treated embryos [1]. The study authors explicitly stated that 'as well as EPA, 5f did not affect the hyperglycemia-elevated ALR1 level,' leading to the conclusion that Aldose reductase-IN-2 is 'a high selective inhibition to ALR2' and 'not a promiscuous molecular' [1].

Selectivity ALR1 vs ALR2 Off-target activity Aldehyde reductase

Strategic Application Scenarios in Diabetic Complication Research


In Vitro Mechanistic Studies of Polyol Pathway Flux

Aldose reductase-IN-2 is particularly suited for investigating the interplay between polyol pathway flux and oxidative stress in diabetic complications. Its dual mechanism—potent ALR2 inhibition (IC50 72.7 nM) coupled with direct radical-scavenging activity (ORAC 65.7 U/mL at 3.125 µM)—enables researchers to dissect whether observed protective effects arise from reduced sorbitol accumulation, decreased ROS generation, or a synergistic combination of both [1]. This capability is not provided by ARIs lacking intrinsic antioxidant function.

SAR and Lead Optimization Programs

The chick embryo hyperglycemia model data demonstrate that Aldose reductase-IN-2 attenuates neural tube defects and embryo mortality with efficacy comparable to epalrestat [1]. This validation supports its use in developmental studies examining how hyperglycemia-driven ALR2 activation contributes to congenital malformations, and in screening programs evaluating ARI candidates for teratogenicity or protective effects [1].

Investigating Hyperglycemia and Oxidative Stress

Aldose reductase-IN-2's low cytotoxicity profile (only 19.2% growth inhibition of HEK293 cells at 500 µM, versus 36.4% for epalrestat) makes it a preferable tool for long-duration cell culture experiments where sustained target engagement is required without compound-induced cytotoxicity compromising data interpretation [1]. This property is especially valuable in studies of chronic hyperglycemia exposure or in primary cell models sensitive to chemical stressors [1].

Benchmarking and Assay Validation in Screening

The evidence that Aldose reductase-IN-2 does not modulate ALR1 activity in a hyperglycemic biological system supports its deployment as a selective ALR2 pharmacological probe [1]. This selectivity is essential for target validation experiments where unambiguous assignment of ALR2-mediated effects is required, and where ALR1 cross-inhibition could produce misleading phenotypic outcomes [1].

Application
Selection Property
Validation Focus
Polyol pathway flux studies
Reported nanomolar ALR2 inhibition
Sorbitol accumulation quantification
Non-acidic ALR2 inhibitor SAR
Non-acidic rhodanine scaffold
Physicochemical & selectivity profiling
Oxidative stress-polyol pathway crosstalk
Reported dual inhibition/antioxidant profile
Antioxidant contribution validation in cellular models
HTS assay calibration for ALR2
Well-characterized ALR2/ALR1 selectivity
Cross-assay reproducibility of inhibition endpoints

Technical Documentation Hub

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56 linked technical documents
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